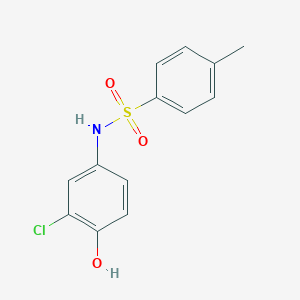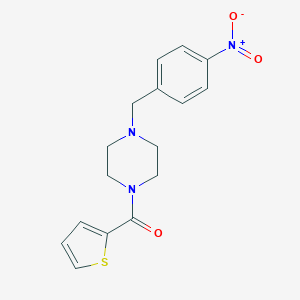
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine, also known as NBQX, is a non-competitive antagonist of the AMPA receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to study the mechanisms of glutamate neurotransmission and the role of AMPA receptors in various physiological and pathological conditions.
Mecanismo De Acción
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor that mediates the fast excitatory synaptic transmission in the central nervous system. By binding to the receptor and blocking the ion channel, 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine prevents the influx of calcium ions and the depolarization of the postsynaptic membrane, thereby inhibiting the excitatory synaptic transmission.
Biochemical and Physiological Effects
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target cells or tissues. For example, it can reduce the excitotoxicity and oxidative stress in neurons exposed to glutamate or other neurotoxins, and it can attenuate the development of kindling and seizures in animal models of epilepsy. It can also modulate the reward-related behavior and the synaptic plasticity in the mesolimbic dopamine system, which is implicated in drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine has several advantages for lab experiments, such as its high potency and selectivity for the AMPA receptor, its stability and solubility in aqueous solutions, and its availability from commercial sources. However, it also has some limitations, such as its non-specific effects on other ion channels and receptors, its potential toxicity and side effects in vivo, and its dependence on the experimental conditions and the target cells or tissues.
Direcciones Futuras
There are several future directions for the use of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine in scientific research, such as:
1. Developing more potent and selective AMPA receptor antagonists based on the structure of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine, to improve the specificity and efficacy of the pharmacological interventions.
2. Investigating the role of AMPA receptors in the regulation of synaptic plasticity and learning and memory, and the potential therapeutic implications for cognitive disorders.
3. Exploring the interactions between AMPA receptors and other neurotransmitter systems, such as GABA and acetylcholine, and the implications for neuropsychiatric disorders.
4. Examining the effects of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine and other AMPA receptor antagonists on the development and progression of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
5. Studying the mechanisms of drug addiction and the potential therapeutic strategies based on the modulation of AMPA receptor function, using 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine and other pharmacological agents.
Métodos De Síntesis
The synthesis of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine involves several steps, including the reaction between 4-nitrobenzyl chloride and 2-thiophenecarboxylic acid to form the corresponding acid chloride, which is then reacted with piperazine to produce 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine. The final product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions, such as neurodegenerative diseases, epilepsy, and drug addiction. It has also been used to study the mechanisms of glutamate neurotransmission and synaptic plasticity.
Propiedades
Nombre del producto |
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
Fórmula molecular |
C16H17N3O3S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H17N3O3S/c20-16(15-2-1-11-23-15)18-9-7-17(8-10-18)12-13-3-5-14(6-4-13)19(21)22/h1-6,11H,7-10,12H2 |
Clave InChI |
XFAZTBNRJSOIAC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
SMILES canónico |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)

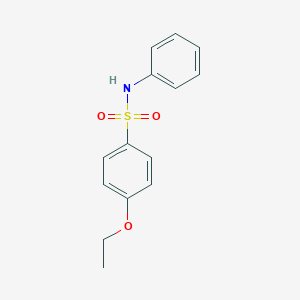

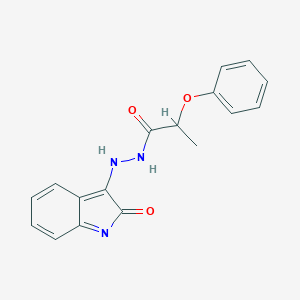
![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)
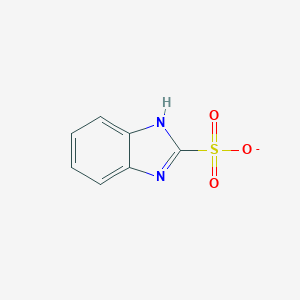
![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)


![3-bromo-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230285.png)
![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)
